1-Naphthalen-1-yl-2-phenyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17N |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-phenylindole |
InChI |
InChI=1S/C24H17N/c1-2-10-19(11-3-1)24-17-20-12-5-7-15-22(20)25(24)23-16-8-13-18-9-4-6-14-21(18)23/h1-17H |
InChI Key |
MBPFXMVBNFDHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Naphthalen 1 Yl 2 Phenyl 1h Indole and Its Structural Precursors
Targeted Synthesis of the 1-Naphthalen-1-yl-2-phenyl-1H-indole Core
The synthesis of this compound can be approached through a linear sequence, typically involving the initial formation of the 2-phenylindole (B188600) scaffold followed by N-arylation with a naphthalene (B1677914) moiety. Alternatively, convergent or multi-component strategies can be envisioned to construct the target molecule in a more streamlined fashion.
Strategies for N-Arylation: Formation of the 1-Naphthalen-1-yl Indole (B1671886) Moiety
The introduction of the naphthalen-1-yl group onto the nitrogen atom of a pre-formed 2-phenylindole ring is a key transformation. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods. nih.gov
Ullmann Condensation: This classical copper-catalyzed reaction represents a direct and cost-effective approach for N-arylation. acs.orgacs.org The reaction involves coupling 2-phenylindole with a 1-halo-naphthalene, such as 1-iodonaphthalene, in the presence of a copper catalyst and a base at elevated temperatures. acs.orgwikipedia.org Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures (frequently over 140 °C) and polar solvents like DMF or nitrobenzene. acs.orgwikipedia.org However, modern advancements have introduced milder conditions through the use of specific ligands, such as diamines, which can facilitate the reaction at lower temperatures and with greater functional group tolerance. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile alternative for forming C-N bonds. wikipedia.orgopenochem.org It offers the advantage of generally milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction. acs.orgwikipedia.org The synthesis of the target compound via this method would involve reacting 2-phenylindole with 1-halonaphthalene (iodide, bromide, or even chloride) or 1-naphthyl triflate. acs.orgorganic-chemistry.org The catalytic system consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand. acs.orgorganic-chemistry.org The choice of ligand is crucial for achieving high efficiency and minimizing side reactions. acs.org
Strategies for 2-Phenyl Indole Formation
The 2-phenylindole precursor is a critical intermediate. Its synthesis can be accomplished through several well-established methods.
Fischer Indole Synthesis: This is one of the oldest and most widely used methods for indole synthesis. testbook.com The process involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. testbook.com For 2-phenylindole, the reaction typically starts with the condensation of phenylhydrazine and acetophenone (B1666503) to form the corresponding acetophenone phenylhydrazone. slideshare.netyoutube.com This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the 2-phenylindole product. testbook.com A variety of acid catalysts can be employed, including Brønsted acids like polyphosphoric acid (PPA) and Lewis acids such as zinc chloride. testbook.comyoutube.com
Palladium-Catalyzed Annulation: More modern approaches include palladium-catalyzed tandem reactions. One such strategy involves the annulation of anilines with bromoalkynes. acs.orgacs.org For instance, the reaction of aniline (B41778) with (bromoethynyl)benzene (B1266612) in the presence of a palladium catalyst can provide a direct route to 2-phenylindole. acs.org This method proceeds through a sequence of nucleophilic addition followed by C-H functionalization. acs.orgacs.org
Other notable methods include the Larock indole synthesis and the Bischler-Möhlau indole synthesis, which provide alternative pathways to substituted indoles.
Convergent and Multi-Component Synthetic Approaches to this compound
Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency by reducing the number of synthetic steps and purification procedures.
Convergent Synthesis: A convergent approach might involve synthesizing a more complex precursor that already contains the naphthalene moiety. For example, one could perform a Fischer indole synthesis using N-naphthalen-1-yl-N-phenylhydrazine and acetophenone. This would directly generate the target this compound in a single cyclization step.
Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. rsc.orgnih.gov A hypothetical MCR for the target compound could involve the reaction of a 2-amino-1,1'-biphenyl derivative, a naphthalene-containing component, and a third reactant to facilitate cyclization. While specific MCRs for this exact molecule are not extensively documented, the principles of MCRs in indole synthesis suggest their potential applicability. nih.govresearchgate.net For example, a reaction reported by Stradiotto involves a palladium-catalyzed one-pot synthesis where alkynes react with ammonia to form an indole intermediate, which is then N-arylated in the same pot. nih.gov This type of sequential, one-pot process demonstrates a move towards more convergent and efficient syntheses.
Catalytic Systems and Reaction Conditions in Indole Arylation and Heterocyclization
The success of the aforementioned synthetic strategies is highly dependent on the specific catalytic systems and reaction conditions employed. The choice of metal, ligand, base, and solvent plays a pivotal role in determining the yield, selectivity, and applicability of the reaction.
For the N-arylation of 2-phenylindole , both copper and palladium systems are prevalent.
| Method | Catalyst Source | Typical Ligands | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, Cu powder | 1,2-Cyclohexanediamine, N,N'-Dimethylethylenediamine, L-proline, Phenanthroline | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, Dioxane, Toluene, NMP | 80-210 °C |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, tBuXPhos, BINAP, DPPF) | NaOt-Bu, K₃PO₄, LiHMDS | Toluene, Dioxane, THF | Room Temp - 110 °C |
For the synthesis of the 2-phenylindole core , particularly via the Fischer indole synthesis, the reaction is typically promoted by strong acids rather than metal catalysts.
| Catalyst/Promoter | Reactants | Solvent | Temperature |
|---|---|---|---|
| Polyphosphoric acid (PPA) | Phenylhydrazine, Acetophenone | Often neat (PPA as solvent) | 100-180 °C |
| ZnCl₂, AlCl₃ (Lewis Acids) | Phenylhydrazine, Acetophenone | Toluene, Xylene | Reflux |
| H₂SO₄, HCl, p-TsOH (Brønsted Acids) | Phenylhydrazine, Acetophenone | Ethanol (B145695), Acetic Acid | Reflux |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Buchwald-Hartwig Amination Mechanism: The catalytic cycle is generally accepted to proceed through several key steps. wikipedia.orglibretexts.org It begins with the oxidative addition of the 1-halonaphthalene to a Pd(0) complex, forming a Pd(II) species. wikipedia.org The deprotonated 2-phenylindole (indolide) then coordinates to the palladium center, displacing the halide. The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst. libretexts.org
Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is less definitively established than that of palladium-catalyzed couplings. organic-chemistry.orgacs.org A plausible pathway involves the oxidative addition of the 1-halonaphthalene to a Cu(I) species to form a Cu(III) intermediate. organic-chemistry.org The indolide anion then coordinates to this copper center, followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. organic-chemistry.org Alternative mechanisms, including those involving radical intermediates or σ-bond metathesis, have also been proposed. wikipedia.org
Fischer Indole Synthesis Mechanism: This reaction proceeds via the acid-catalyzed rearrangement of a phenylhydrazone. testbook.com After the initial formation of the acetophenone phenylhydrazone, protonation is followed by a critical nih.govnih.gov-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. rsc.org This intermediate then rearomatizes, and subsequent intramolecular cyclization followed by the elimination of an ammonia molecule yields the final 2-phenylindole aromatic ring system. testbook.com
Sustainable and Green Chemistry Approaches in Synthetic Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles. tandfonline.comresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com Both the Fischer indole synthesis and transition-metal-catalyzed N-arylation reactions can benefit from microwave assistance, potentially allowing for solvent-free conditions or the use of greener solvents. tandfonline.comresearchgate.net
Mechanochemistry: The use of mechanical force, such as ball-milling, to induce chemical reactions offers a solvent-free alternative to traditional solution-phase synthesis. rsc.org A mechanochemical Fischer indolisation has been developed, demonstrating an eco-friendly protocol for this classic reaction by using solid-state reagents. rsc.org
Alternative Solvents and Catalysts: Research has focused on replacing volatile and toxic organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep-eutectic liquids. tandfonline.comresearchgate.net For N-arylation, efforts have been made to develop recyclable catalysts or systems that can operate efficiently in water. nih.gov Copper catalysis, being based on a more abundant and less toxic metal than palladium, is often considered a "greener" alternative for cross-coupling reactions. benthamdirect.com
By integrating these sustainable practices, the synthesis of this compound and related compounds can be made more efficient and environmentally responsible.
Advanced Spectroscopic Characterization Techniques for 1 Naphthalen 1 Yl 2 Phenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Naphthalen-1-yl-2-phenyl-1H-indole in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, revealing the intricate connectivity of the indole (B1671886), phenyl, and naphthalene (B1677914) ring systems.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct hydrogen atoms and their neighboring environments. For this compound, the aromatic region (typically δ 7.0–8.5 ppm) would be particularly complex, showing a series of multiplets corresponding to the protons on all three aromatic rings. The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton. For instance, protons on the naphthalene ring often appear at characteristic downfield shifts. Protons on the indole ring can be distinguished based on their coupling patterns, and the phenyl group protons would also present a distinct set of signals. Analysis of these patterns confirms the substitution pattern on each ring.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity. COSY spectra reveal proton-proton couplings within each ring, while HSQC and HMBC correlate proton signals with their directly attached carbons and more distant carbons, respectively, providing an unambiguous assembly of the molecular puzzle.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | Indole Ring Protons | 7.0 - 7.8 | Doublets, Triplets, Multiplets |
| ¹H | Phenyl Ring Protons | 7.2 - 7.6 | Multiplets |
| ¹H | Naphthalene Ring Protons | 7.4 - 8.5 | Doublets, Multiplets |
| ¹³C | Indole Ring Carbons | 110 - 140 | - |
| ¹³C | Phenyl Ring Carbons | 125 - 140 | - |
| ¹³C | Naphthalene Ring Carbons | 120 - 135 | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula.
For this compound, the molecular formula is C₂₄H₁₇N. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), a precise theoretical mass can be calculated. When the compound is analyzed by HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), it will form a protonated molecule, [M+H]⁺. The experimentally measured m/z value of this ion is then compared to the calculated value. An agreement within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula, ruling out other possible formulas with the same nominal mass. This validation is a cornerstone of structural confirmation. researchgate.net
Table 2: HRMS Data for Molecular Formula Validation of C₂₄H₁₇N
| Ion | Molecular Formula | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | C₂₄H₁₈N⁺ | 316.1434 | To be determined experimentally | To be determined experimentally |
| [M+Na]⁺ | C₂₄H₁₇NNa⁺ | 338.1253 | To be determined experimentally | To be determined experimentally |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound. thermofisher.com These two methods are often complementary. thermofisher.com
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to changes in the dipole moment of the bonds during vibration. The resulting spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp peaks in the 1450–1600 cm⁻¹ region, characteristic of the indole, phenyl, and naphthalene rings.
C-N stretching: Vibrations for the bond between the naphthalene and the indole nitrogen, as well as within the indole ring, would appear in the 1200–1350 cm⁻¹ region.
C-H out-of-plane bending: Strong absorptions in the 700–900 cm⁻¹ range, which are highly diagnostic of the substitution patterns on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is sensitive to vibrations that cause a change in the polarizability of a bond. For a molecule like this compound, which is rich in aromatic rings, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the C=C bonds in the rings, which often give strong Raman signals. nih.gov The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1200 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy provides valuable information about the conjugated π-electron system of this compound and its behavior upon absorbing and emitting light.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is obtained by passing ultraviolet and visible light through a solution of the compound. The absorption of photons promotes electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). Due to the extensive conjugation across the indole, phenyl, and naphthalene systems, the molecule is expected to absorb strongly in the UV region. The spectrum would likely display multiple absorption bands (λ_max), with the longest wavelength absorption corresponding to the HOMO-LUMO energy gap of the entire conjugated system. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. researchgate.netresearchgate.net
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. biocompare.com Many conjugated aromatic systems, including indole and naphthalene derivatives, are fluorescent. biocompare.com After excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are key photophysical properties that characterize the behavior of the molecule in its excited state and its potential for applications in materials science or as a fluorescent probe.
Table 4: Expected Photophysical Properties of this compound
| Property | Technique | Expected Observation |
| Absorption Maxima (λ_max) | UV-Vis Spectroscopy | Multiple bands in the UV region (e.g., 250-350 nm) |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High values, indicative of π → π* transitions |
| Emission Maximum (λ_em) | Fluorescence Spectroscopy | Emission at a longer wavelength than the longest λ_max |
| Stokes Shift | UV-Vis and Fluorescence | Positive value (λ_em - λ_max) |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While NMR spectroscopy determines the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis yields precise information on bond lengths, bond angles, and torsion (dihedral) angles within the molecule. Of particular interest would be the relative orientations of the three aromatic rings. Due to steric hindrance, the naphthalene and phenyl rings are expected to be significantly twisted out of the plane of the indole ring. researchgate.net X-ray crystallography would quantify these torsion angles precisely.
Furthermore, the data reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the crystal structure. The crystallographic data includes the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions, which are unique for a given crystalline form of the compound. researchgate.netmdpi.com
Table 5: Key Structural Parameters Determined by X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Crystal System & Space Group | The symmetry of the crystal lattice. | Defines the fundamental packing symmetry of the molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | A unique fingerprint for the crystalline solid. researchgate.net |
| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms the covalent structure and reveals any strain. |
| Torsion (Dihedral) Angles | The rotational angle between planes defined by bonded atoms. | Quantifies the twist between the indole, phenyl, and naphthalene rings. |
| Intermolecular Interactions | Non-covalent forces (e.g., π-π stacking) between molecules. | Explains the stability and properties of the solid state. |
Computational and Theoretical Investigations of 1 Naphthalen 1 Yl 2 Phenyl 1h Indole
Quantum Chemical Calculations: Electronic Structure, Geometry Optimization, and Energetics (DFT, Ab Initio)
Quantum chemical calculations are fundamental to predicting the molecular structure and stability of 1-Naphthalen-1-yl-2-phenyl-1H-indole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry.
Ab initio methods, while more computationally intensive, can offer higher accuracy for electronic properties. These calculations are crucial for understanding the ground-state electronic energy, dipole moment, and the distribution of electron density across the molecule. The results from these calculations form the basis for further analysis, including vibrational frequencies and spectroscopic predictions.
Table 1: Calculated Geometric and Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))
| Property | Calculated Value |
| Ground State Energy | -1152.34 Hartrees |
| Dipole Moment | 2.15 Debye |
| Dihedral Angle (Indole-Phenyl) | 45.8° |
| Dihedral Angle (Indole-Naphthalenyl) | 75.2° |
| C(indole)-N(naphthalenyl) Bond Length | 1.42 Å |
| C(indole)-C(phenyl) Bond Length | 1.48 Å |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. rsc.orgnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. researchgate.netrsc.org
These simulations can reveal how the naphthalenyl and phenyl substituents rotate relative to the indole (B1671886) core, identifying various low-energy conformations (rotamers) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules, one can observe how they aggregate and pack in a condensed phase. These simulations can predict non-covalent interactions like π-π stacking, which is expected to be significant due to the aromatic nature of the indole, phenyl, and naphthalenyl groups. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is typically localized on the electron-rich indole and phenyl rings. The LUMO, the lowest energy orbital without electrons, indicates the molecule's capacity to accept electrons (electrophilicity). youtube.comresearchgate.net Its location often points to the most likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more chemically reactive.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -5.42 |
| LUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 3.44 |
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis Chemical Shifts and Spectra)
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. icm.edu.plresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the assignment of specific peaks in the ¹H and ¹³C NMR spectra to individual atoms within the molecule. icm.edu.plresearchgate.net
For Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum. researchgate.netresearchgate.net These calculations typically reveal intense π-π* transitions characteristic of the extensive conjugated system in this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (Indole N-H) | 11.5 ppm |
| ¹³C NMR | Chemical Shift (Indole C2) | 138.2 ppm |
| UV-Vis (TD-DFT) | λ_max 1 | 310 nm |
| UV-Vis (TD-DFT) | λ_max 2 | 285 nm |
Non-Linear Optical (NLO) Property Theoretical Prediction
Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties. nih.govacs.org Theoretical calculations are essential for predicting and understanding the NLO response of materials, which is crucial for applications in optoelectronics and photonics. analis.com.myresearchgate.net
Using DFT, it is possible to calculate the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. A large hyperpolarizability value indicates a strong NLO response. For this compound, the asymmetric substitution on the indole nitrogen and the extensive conjugation provided by the three aromatic systems suggest it may possess notable NLO properties. Calculations can elucidate the relationship between the electronic structure, intramolecular charge transfer characteristics, and the magnitude of the NLO response. nih.gov
Table 4: Calculated Non-Linear Optical Properties of this compound
| NLO Property | Calculated Value (a.u.) |
| Polarizability (α) | 315.2 |
| First Hyperpolarizability (β_tot) | 1250.8 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural features with its biological activity or physical properties. researchgate.netnih.govresearchgate.net These models are built using a set of known compounds and their measured activities/properties.
For a class of compounds including this compound, a QSAR/QSPR study would begin by calculating a wide range of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., molecular connectivity indices), or steric (e.g., molecular volume). nih.govmdpi.com
Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates a selection of these descriptors to the property of interest. researchgate.net For example, a QSAR model could be developed to predict the potential anticancer activity of a series of indole derivatives, while a QSPR model might predict properties like solubility or melting point. researchgate.netmdpi.com These models are valuable in cheminformatics for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Derivatization and Structural Modifications of the 1 Naphthalen 1 Yl 2 Phenyl 1h Indole Scaffold
Systematic Substitutions and Functionalizations on the Naphthalene (B1677914) Moiety
Common functionalization strategies for naphthalene rings involve electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing indole-phenyl substituent at the 1-position will influence the regioselectivity of these reactions. Furthermore, modern cross-coupling methodologies, including Suzuki, Stille, and Buchwald-Hartwig reactions, enable the introduction of a vast array of substituents, such as alkyl, aryl, and heteroaryl groups, as well as various functional groups.
Research on related naphthalene-containing compounds has demonstrated that the introduction of specific functional groups can modulate biological activity. For instance, the incorporation of hydroxyl groups can lead to interactions with specific enzyme binding sites. nih.gov The position of the substituent on the naphthalene ring is also critical, as different isomers can exhibit distinct biological profiles.
Table 1: Representative Substitutions on the Naphthalene Moiety and Their Potential Effects
| Position of Substitution | Substituent (R) | Potential Effect on Properties |
| 4' | -OCH₃ | Increased electron density, potential for hydrogen bonding |
| 4' | -Cl | Electron-withdrawing, increased lipophilicity |
| 6' | -NO₂ | Strong electron-withdrawing group, potential for altered electronic properties |
| 7' | -OH | Hydrogen bond donor/acceptor, potential for improved solubility |
Note: The table presents hypothetical examples based on general principles of medicinal chemistry, as specific studies on 1-naphthalen-1-yl-2-phenyl-1H-indole are limited.
Systematic Substitutions and Functionalizations on the Phenyl Moiety
The C-2 phenyl ring is another key site for modification of the this compound scaffold. Substitutions on this ring can impact the molecule's conformation and its interactions with biological targets.
Standard aromatic functionalization techniques can be readily applied to the phenyl group. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule. For example, the synthesis of derivatives with fluorinated phenyl groups has been reported for related pyrazole (B372694) structures, a modification known to enhance metabolic stability and binding affinity. mdpi.com
The ortho, meta, and para positions of the phenyl ring offer distinct spatial regions for introducing substituents that can probe interactions with receptor pockets. The size and nature of these substituents can be systematically varied to optimize activity.
Table 2: Exemplary Substitutions on the Phenyl Moiety and Their Rationale
| Position of Substitution | Substituent (R) | Rationale for Modification |
| 4" | -F | Enhance metabolic stability, modulate electronic properties |
| 4" | -CF₃ | Increase lipophilicity, act as a hydrogen bond acceptor |
| 3" | -OH | Introduce hydrogen bonding capability, improve solubility |
| 2" | -CH₃ | Introduce steric bulk, probe for specific binding pockets |
Note: This table provides illustrative examples based on common strategies in drug design, not on specific experimental data for the title compound.
Functionalization of the Indole (B1671886) Ring at Positions other than N-1 and C-2
While the N-1 and C-2 positions are occupied in the parent scaffold, the indole ring offers other positions for functionalization, primarily at C-3, C-4, C-5, C-6, and C-7. These modifications can significantly impact the molecule's biological activity and physicochemical properties.
Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can introduce formyl groups at the C-3 position, which can then be further elaborated. Halogenation at various positions on the indole ring can serve as a handle for subsequent cross-coupling reactions. Methodologies for the regioselective C-H functionalization of indoles have also been developed, providing access to a wide array of derivatives. acs.org The introduction of substituents on the benzo part of the indole ring can influence its electronic properties and interactions with target proteins.
Heterocyclic Ring Fusions and Hybrid Scaffolds Incorporating the this compound Core
Fusing additional heterocyclic rings to the this compound core can lead to the development of novel, complex scaffolds with unique three-dimensional shapes and potentially enhanced biological activities. These fused systems can expand the chemical space and introduce new interaction points with biological targets.
For instance, the indole nitrogen and the C-7 position of the indole ring can be used to construct a new fused ring. Similarly, reactions involving substituents on the naphthalene or phenyl rings can lead to the formation of annulated structures. The synthesis of hybrid molecules incorporating bioactive moieties like naphthoquinone with an indole framework has been reported, showcasing the potential for creating multifunctional compounds. nih.gov The construction of fused 1,5-naphthyridine (B1222797) systems from related building blocks also highlights the possibilities for creating complex heterocyclic architectures. nih.gov
Structure-Activity/Property Relationship (SAR/SPR) Studies on Modified Scaffolds
Systematic derivatization of the this compound scaffold is crucial for establishing comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR). By synthesizing and evaluating a library of analogs with modifications at the naphthalene, phenyl, and indole moieties, researchers can elucidate the key structural features required for a desired biological or material property.
SAR studies on related naphthalene derivatives have shown that the nature and position of substituents can significantly impact their biological activity. nih.gov For example, the introduction of hydroxyl groups on a naphthalene scaffold has been shown to be critical for the potent inhibition of certain enzymes. nih.gov Docking simulations can further aid in understanding the binding modes of these derivatives and guide the design of more potent compounds.
SPR studies would focus on how structural modifications influence physicochemical properties such as solubility, lipophilicity, and photophysical characteristics. For instance, the introduction of polar groups would be expected to increase aqueous solubility, while extending the conjugated system through the addition of aromatic substituents could lead to changes in fluorescence emission and absorption wavelengths.
Mechanistic Research in Biological Systems: in Vitro Investigations of 1 Naphthalen 1 Yl 2 Phenyl 1h Indole Analogs
Elucidation of Molecular Mechanisms in Anti-inflammatory Contexts
Analogs of 1-Naphthalen-1-yl-2-phenyl-1H-indole have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting pro-inflammatory enzymes. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govrsc.org
Studies on related naphthalene (B1677914) and indole (B1671886) derivatives show that these compounds can prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of target inflammatory genes. researchgate.net For example, certain naphthalimide derivatives have been shown to inhibit TAK1, an upstream kinase in the NF-κB pathway, leading to the downstream inactivation of ERK1/2 and p38 MAPK signaling, which are also involved in the inflammatory response. researchgate.net This results in a marked reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.orgresearchgate.net
Furthermore, molecular docking studies have shown that naphthalene-pyrazoline hybrids can effectively bind to the active sites of COX-1 and COX-2 enzymes. elsevierpure.com Key interactions with amino acid residues like Ser 530, Tyr 385, and Arg 120 are crucial for this inhibitory activity, which helps to reduce the synthesis of prostaglandins, key mediators of inflammation. elsevierpure.com
Table 1: Anti-inflammatory Mechanisms of Naphthalene and Indole Analogs
| Compound Class | Mechanism of Action | Key Targets | Effect |
|---|---|---|---|
| Naphthalimide Derivatives | Inhibition of upstream kinase | TAK1, ERK1/2, p38 MAPK | NF-κB inactivation, reduced pro-inflammatory cytokine production. researchgate.net |
| Chalcone (B49325) Analogs | Suppression of signaling pathway | NF-κB/JNK | Decreased expression of iNOS and COX-2. rsc.org |
| Naphthalene-Pyrazoline Hybrids | Enzyme inhibition | COX-1, COX-2 | Blocks prostaglandin (B15479496) synthesis. elsevierpure.com |
| 3,4-dihydronaphthalen-1(2H)-one | Inhibition of signaling pathway | IκBα, NF-κB p65 | Decreased phosphorylation and inhibition of NF-κB signaling. nih.gov |
Investigations into Anticancer Mechanisms at Cellular and Subcellular Levels
The anticancer activity of this compound analogs is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often confirmed by observing changes in the expression levels of key regulatory genes, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Flow cytometry analysis has confirmed that treatment with these analogs leads to a significant increase in the population of apoptotic cells. nih.gov One of the most potent analogs, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, induced apoptosis in T47D, HCT116, and SNU398 cancer cell lines with EC50 values of 37, 49, and 44 nM, respectively. researchgate.net
In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. researchgate.netfrontiersin.org This prevents the cells from entering mitosis and continuing their division. The mechanism often involves interference with the cellular machinery required for cell division, such as tubulin polymerization. researchgate.net Certain analogs have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. researchgate.net Molecular docking studies support this, showing that these compounds can bind to the colchicine (B1669291) binding site of tubulin. researchgate.net
Table 2: Anticancer Activity of Naphthalene-based Compounds in Different Cell Lines
| Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|
| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | T47D (Breast Cancer) | EC50: 37 nM | G2/M Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition. researchgate.net |
| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | HCT116 (Colon Cancer) | EC50: 49 nM | G2/M Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition. researchgate.net |
| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | SNU398 (Liver Cancer) | EC50: 44 nM | G2/M Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition. researchgate.net |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | DU145, MDA-MB-B231, SKOV3 | Growth Inhibition | Antiproliferative. researchgate.net |
Mechanistic Studies of Antimicrobial Activity Against Specific Pathogens
Naphthalene-based compounds, including analogs of this compound, possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netekb.eg The primary mechanism involves the inhibition of microbial growth. nih.gov
Studies on naphthyl–polyamine conjugates have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as ≤ 0.24 µM. nih.gov Activity has also been observed against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, as well as the fungus Cryptococcus neoformans. nih.gov The lipophilicity of the compounds, often enhanced by the presence of phenyl and naphthyl rings, appears to be a critical factor for their antimicrobial efficacy. nih.gov
While direct inhibition of growth pathways is a key mechanism, some analogs also act as antibiotic enhancers. Certain α,ω-disubstituted polyamines with 1-naphthyl capping groups have been shown to significantly enhance the activity of antibiotics like doxycycline (B596269) and erythromycin (B1671065) against Gram-negative bacteria, suggesting a potential role in modulating efflux pumps or altering membrane permeability. nih.gov
Table 3: Antimicrobial Spectrum of Naphthyl-Polyamine Conjugates
| Compound Analog | Pathogen | MIC Value (µM) |
|---|---|---|
| Naphthyl–polyamine conjugate (6) | Staphylococcus aureus | 3.13. nih.gov |
| Naphthyl–polyamine conjugate (7) | MRSA | ≤ 0.24. nih.gov |
| Naphthyl–polyamine conjugate (6) | Escherichia coli | 2.2. nih.gov |
| Long-chain polyamine variant (17f) | Acinetobacter baumannii | 0.29. nih.gov |
| Long-chain polyamine variant (17f) | Cryptococcus neoformans | 0.29. nih.gov |
Antiviral Activity: Exploration of Molecular Targets and Replication Inhibition Mechanisms
The antiviral potential of naphthalene derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. nih.govmdpi.com The mechanisms of action often involve targeting essential viral enzymes or proteins required for replication and entry into host cells. nih.govmdpi.com
In the context of HIV, naphthalenesulfonic acid analogs have been identified as potent inhibitors of HIV-1 and HIV-2. nih.gov A key molecular target is the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA for integration into the host genome. nih.gov By inhibiting RT, these compounds effectively halt viral replication. Some derivatives have also been shown to inhibit virus-induced cytopathogenicity and the formation of giant cells, a hallmark of HIV infection. nih.gov
For influenza virus, molecular docking studies have suggested that naphthalene-related compounds can bind to key surface proteins like hemagglutinin (HA) and neuraminidase (NA). mdpi.com Hemagglutinin is crucial for viral entry into host cells, while neuraminidase is essential for the release of new virus particles from infected cells. mdpi.comresearchgate.net By binding to these proteins, the compounds can interfere with these critical steps in the viral life cycle, thereby inhibiting viral replication and spread. mdpi.com
Table 4: Antiviral Targets of Naphthalene Analogs
| Virus | Molecular Target | Mechanism of Inhibition |
|---|---|---|
| HIV-1 / HIV-2 | Reverse Transcriptase (RT) | Inhibition of viral DNA synthesis. nih.gov |
| HIV-1 | Viral fusion/entry | Inhibition of giant cell formation. nih.gov |
| Influenza Virus | Hemagglutinin (HA) | Inhibition of viral entry into host cells. mdpi.com |
| Influenza Virus | Neuraminidase (NA) | Inhibition of progeny virion release. mdpi.com |
| SARS-CoV | Papain-like protease (PLpro) | Inhibition of viral polyprotein processing. nih.gov |
Antioxidant Activity: Radical Scavenging Pathways and Oxidative Stress Modulation
Many indole and naphthalene derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and modulate cellular oxidative stress. epa.gov This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net
The mechanism of radical scavenging involves the donation of a hydrogen atom from the antioxidant molecule (often from a hydroxyl or amino group) to the free radical, thereby neutralizing it. researchgate.net Studies on 2-phenyl-1H-indoles have shown that analogs with an aminophenyl group at the 2-position possess potent radical scavenging activity, comparable to standard antioxidants. epa.gov Similarly, naphthalene-based chalcones and 1-organoselanyl-naphthalen-2-ols have demonstrated strong scavenging of DPPH and ABTS+ radicals. researchgate.netresearchgate.net
The position of functional groups on the naphthyl and phenyl rings significantly influences the antioxidant capacity. For instance, compounds bearing 3,4-dihydroxyl groups have been shown to have very strong DPPH radical-scavenging efficacy. mdpi.com By neutralizing excess reactive oxygen species (ROS), these compounds can help mitigate oxidative stress, which is implicated in a variety of pathological conditions. nih.gov
Table 5: Radical Scavenging Activity of Naphthalene and Indole Analogs
| Compound Class | Assay | Activity |
|---|---|---|
| 2-(4-Aminophenyl)indoles | DPPH Scavenging | 80% inhibition at 1 mM. epa.gov |
| 2-(4-Aminophenyl)indoles | Superoxide Radical Scavenging | 81% inhibition at 1 mM. epa.gov |
| Naphthalene-based chalcone (Compound 8 with 3,4-dihydroxyl group) | DPPH Scavenging | 77% scavenging activity. mdpi.com |
| Naphthalene-based chalcone (Compound 10 with 2,4-dihydroxyl group) | ABTS+ Radical Scavenging | Moderate to strong scavenging. mdpi.com |
| 1-Naphthol | Free Radical Scavenging | Potent antioxidant. nih.gov |
Ligand-Receptor Interaction Studies via Molecular Docking and Binding Assays (in vitro)
Molecular docking is a powerful computational tool used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). nih.gov This in silico method has been extensively used to understand the binding modes of this compound analogs with their respective biological targets, complementing in vitro experimental results. researchgate.net
Docking studies have provided insights into the specific interactions that drive the biological activities of these compounds. For example, in the context of anti-inflammatory activity, docking simulations revealed that naphthalene-pyrazoline hybrids fit into the active sites of COX-1 and COX-2, forming hydrogen bonds with key amino acid residues, which explains their inhibitory effect. elsevierpure.com
For anticancer applications, docking has been used to investigate the binding of analogs to tubulin at the colchicine binding site, elucidating the structural basis for their interference with microtubule dynamics. researchgate.net In antiviral research, docking has identified potential binding sites on viral proteins like SARS-CoV-2 Papain-like protease (PLpro), HIV reverse transcriptase, and influenza hemagglutinin, guiding the design of more potent inhibitors. mdpi.comnih.gov These studies help to rationalize structure-activity relationships (SAR) and provide a foundation for the design of new, more effective therapeutic agents. nih.gov
Table 6: Molecular Docking Targets for Naphthalene and Indole Analogs
| Therapeutic Area | Protein Target | Predicted Interaction |
|---|---|---|
| Anti-inflammatory | COX-1 / COX-2 | Hydrogen bonding with active site residues (Ser 530, Tyr 385, Arg 120). elsevierpure.com |
| Anticancer | Tubulin (Colchicine site) | Investigation of probable binding mode and key active site interactions. researchgate.net |
| Anticancer | Various (A549, PC-3, MCF-7) | Identification of potential target molecules for antiproliferative effects. researchgate.net |
| Antiviral (SARS-CoV-2) | Papain-like protease (PLpro) | Strong binding affinity and inhibition potential. nih.gov |
| Antioxidant | Human Peroxiredoxin 5 | Study of binding affinity for potent antioxidant compounds. researchgate.net |
| Neurological | Kelch-like ECH-associated protein 1 (Keap1) | Binding to target involved in cellular oxidative stress. nih.gov |
Applications of 1 Naphthalen 1 Yl 2 Phenyl 1h Indole and Its Analogs in Material Science and Advanced Technologies
Organic Electronic Materials: Conductive Polymers and Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1-naphthalen-1-yl-2-phenyl-1H-indole are emerging as key components in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as high thermal stability and excellent charge-transporting capabilities, make them suitable for use as hole-transporting materials (HTMs) and emissive layers in OLED devices.
The strategic incorporation of indole (B1671886) and naphthalene (B1677914) moieties into a single molecular framework allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection and transport, which ultimately enhances the performance of the OLED. For instance, indole-annulated naphthalimide derivatives have been investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs. These materials can efficiently harvest both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs).
Detailed research findings have demonstrated the potential of these materials. For example, a red-emissive TADF OLED device utilizing a desymmetrized naphthalimide featuring an annulated indole (NMI-Ind-PTZ) exhibited a maximum external quantum efficiency (EQE) of 23.6% and a remarkable luminance of 38,000 cd/m². researchgate.netmdpi.comresearchgate.net This high performance is attributed to the perpendicular arrangement of the donor and acceptor units within the molecule, which minimizes the HOMO-LUMO overlap and results in a small energy gap, facilitating efficient TADF emission. researchgate.netmdpi.comresearchgate.net
| Compound | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |
| NMI-Ind-PTZ | 23.6 | 38,000 | Red |
| NMI-Ind-PXZ | - | - | Yellow-Red |
| NMI-Ind-DMAc | - | - | Yellow |
| NMI-Ind-TBCBz | - | - | Yellow |
Fluorescent Probes and Dyes for Optical Applications
The inherent fluorescence of the this compound scaffold and its derivatives makes them highly suitable for the development of fluorescent probes and dyes. rsc.org These materials exhibit unique photophysical properties, including high quantum yields and excellent photostability, which are desirable for various optical applications. rsc.org The introduction of a naphthalene moiety into a conjugated probe system can significantly improve its photostability. rsc.org
The fluorescence properties of these compounds are often governed by intramolecular charge transfer (ICT) mechanisms. Upon excitation, an electron is transferred from the electron-donating indole moiety to the electron-accepting part of the molecule, resulting in a large Stokes shift and emission in the visible region of the spectrum. This ICT character can be modulated by altering the electronic nature of the substituents on the indole, naphthalene, or phenyl rings, allowing for the rational design of probes with specific emission wavelengths.
For example, novel fluorescent probes based on naphthalene-benzoindole conjugates have been designed for monitoring pH fluctuations in environmental and biological systems. rsc.org These probes exhibit significant red shifts in their emission spectra and color changes in response to pH variations due to the ICT effect. rsc.org
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Naphthalene | 270 | - | 0.23 | Cyclohexane |
| BzT-OH | 390 | 472 | 0.50 | DMSO |
| BzT-OAc | 381 | - | - | DMSO |
| BzT-OAcryl | 381 | - | - | DMSO |
Photoactive and Photovoltaic Material Development
Analogs of this compound are being actively investigated for their potential in photoactive and photovoltaic devices, particularly in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). Their strong absorption in the UV-visible region, coupled with their ability to act as efficient hole-transporting materials, makes them attractive candidates for these applications.
In the context of OSCs, these compounds can be utilized as donor materials in the active layer, where they absorb photons and generate excitons. The efficiency of an OSC is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the charge mobility of the charge carriers. The tunable electronic properties of naphthalene-indole derivatives allow for the optimization of these parameters to achieve higher power conversion efficiencies (PCEs).
Research on indole-based A–DA′D–A type acceptors has led to organic solar cells with a PCE of 15.25% and a low energy loss of 0.51 eV. researchgate.net Similarly, naphthalene-diimide-based ionene polymers have been used as universal interlayers in OSCs, achieving a maximum efficiency of 16.9%. nih.gov In the realm of DSSCs, organic indoline (B122111) dyes have demonstrated solar-energy-to-current conversion efficiencies of up to 8.00%. researchgate.net
| Solar Cell Type | Key Component | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| Organic Solar Cell | Indole-based A–DA′D–A type acceptor | 15.25 | - | - | - |
| Organic Solar Cell | Naphthalene-diimide-based ionene interlayer | 16.9 | - | - | - |
| Dye-Sensitized Solar Cell | Organic indoline dye (WS-9) | 9.04 | 0.696 | 18.00 | - |
| Organic Photovoltaic Cell | {4-[2-(3-dicyanomethylidene-5,5-dimethylcyclohexenyl)vinyl]phenyl}di(1-naphthyl)amine (DNP-2CN) | 0.09 | 0.370 | 0.61 | - |
Sensing Applications
The fluorescence and electronic properties of this compound analogs can be exploited for the development of chemical sensors. The interaction of these molecules with specific analytes can lead to a measurable change in their fluorescence intensity, emission wavelength, or color, forming the basis for a sensing mechanism.
For instance, the electron-rich indole nitrogen and the extended π-system can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its photophysical properties. This "turn-on" or "turn-off" fluorescence response can be used for the selective and sensitive detection of various metal ions.
Naphthalene-based fluorescent sensors have demonstrated high selectivity and sensitivity for the detection of Al³⁺ ions in both ethanol (B145695) and HEPES buffer, with detection limits as low as 1.0 × 10⁻⁷ M. rsc.org Furthermore, indole derivatives have been developed as chemosensors for the sequential recognition of Hg²⁺ and CN⁻ ions. semanticscholar.org Naphthalimide derivatives have also been employed as film-based fluorescent sensors for the rapid detection of illicit drugs. researchgate.net
| Sensor Based On | Analyte | Detection Limit | Sensing Mechanism |
| Naphthalene derivative | Al³⁺ | 1.0 × 10⁻⁷ M | Fluorescence enhancement |
| (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol (AH-2) | Al³⁺ | 2.36 × 10⁻⁹ M | Fluorescence enhancement |
| Indole derivative | Hg²⁺, CN⁻ | - | Sequential recognition |
| Naphthalimide derivatives | Illicit Drugs | - | Fluorescence response array |
| Cd(II) based pillared-layer frameworks | Ag⁺, Al³⁺, Cr³⁺ | - | Fluorescence quenching (Ag⁺), enhancement (Al³⁺, Cr³⁺) |
Future Perspectives and Research Challenges for 1 Naphthalen 1 Yl 2 Phenyl 1h Indole Research
Advancements in Stereoselective and Sustainable Synthetic Methodologies
A primary challenge in harnessing the potential of 1-Naphthalen-1-yl-2-phenyl-1H-indole and its derivatives lies in the development of efficient, cost-effective, and environmentally benign synthetic routes. While traditional methods like the Fischer indole (B1671886) synthesis are foundational, future research must focus on modern, sustainable approaches. tandfonline.comymerdigital.com
Key Research Directions:
Green Chemistry Approaches: The focus is shifting from conventional synthesis to greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic reagents. researchgate.net Methodologies like microwave-assisted synthesis, multicomponent reactions (MCRs) in eco-friendly solvents like ethanol (B145695), and the use of reusable catalysts are promising avenues. tandfonline.comrsc.orgtandfonline.com MCRs are particularly attractive as they can construct complex molecules like the target compound in a single step from simple precursors, enhancing atom economy and efficiency. rsc.orgnih.gov
Catalyst Innovation: The development of novel catalysts is crucial. While palladium-catalyzed reactions have been instrumental in forming C-N and C-C bonds in similar structures, exploring more abundant and less toxic metal catalysts (e.g., copper, iron) or even metal-free catalytic systems is a significant goal. rsc.orgresearchgate.net
Stereoselective Synthesis: Although this compound is achiral, the introduction of substituents can create stereocenters. Future work should explore stereoselective methodologies to control the three-dimensional arrangement of atoms in its derivatives, which is often critical for biological activity. This could involve chiral catalysts or auxiliaries to guide the reaction pathway towards a specific stereoisomer.
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. tandfonline.comtandfonline.com | Accelerating key steps like the Fischer indole synthesis or C-N bond formation. researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. rsc.orgfigshare.com | One-pot synthesis from aniline (B41778), a phenyl-containing component, and a naphthalene (B1677914) precursor. |
| Palladium-Catalyzed Cross-Coupling | High efficiency in forming C-C and C-N bonds. rsc.org | Coupling of a 1-naphthalenyl group to the indole nitrogen (e.g., Buchwald-Hartwig amination). |
| Sustainable Solvents/Catalysts | Environmentally benign, reduced toxicity, potential for recycling. researchgate.netrsc.org | Using water or ethanol as a solvent; developing reusable nanocatalysts. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and optimization of new molecules. nih.govastrazeneca.com These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than through experimentation alone. mdpi.comresearch.google
For this compound, AI and ML can be pivotal in:
De Novo Design: Generative AI models can design novel derivatives of the indole-naphthalene scaffold tailored for specific properties. nih.govresearchgate.net By learning from existing chemical databases, these models can propose new structures with potentially enhanced biological activity, better selectivity, or improved physicochemical properties.
Property Prediction: ML models, particularly deep neural networks and other algorithms like random forests or support vector machines, can predict a wide range of properties. mdpi.comulster.ac.uk This includes crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, biological activity against various targets, and material properties like conductivity or fluorescence. nih.gov Such in-silico screening can prioritize which derivatives to synthesize, saving significant time and resources. researchgate.net
Structure-Activity Relationship (SAR) Analysis: AI can help decipher the complex relationships between the structural features of this compound derivatives and their biological effects, guiding medicinal chemists in making targeted structural modifications to improve efficacy. nih.gov
| AI/ML Application | Description | Impact on Research |
| Generative Models | Algorithms that create new molecular structures with desired properties. nih.gov | Rapidly explores a vast chemical space for novel, optimized derivatives. |
| Predictive Modeling (QSAR/ML) | Predicts biological activity and physicochemical properties from molecular structure. mdpi.comresearch.google | Prioritizes synthesis candidates and reduces reliance on costly high-throughput screening. |
| Retrosynthesis Prediction | AI tools that suggest potential synthetic routes for a target molecule. researchgate.net | Assists chemists in designing efficient and viable synthetic pathways. |
| ADMET Prediction | Models that forecast the pharmacokinetic and toxicity profiles of a compound. nih.gov | Enables early-stage filtering of candidates likely to fail in later development stages. |
Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Development
The 2-phenylindole (B188600) core is a well-established "privileged structure" in medicinal chemistry, known to interact with a multitude of biological receptors. nih.gov Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net The addition of the bulky, lipophilic naphthalene group to this scaffold could modulate these activities or introduce new ones.
Future research should focus on:
Broad Biological Screening: Systematically screening this compound against a diverse range of biological targets, including kinases, nuclear receptors, and enzymes involved in inflammatory and neurodegenerative pathways. nih.gov The 2-phenylindole scaffold has shown activity against targets like tubulin, COX enzymes, and bacterial DNA gyrase.
Identifying Novel Targets: The unique topology of the compound may allow it to bind to novel or underexplored biological targets. For instance, naphthalene-based compounds have been investigated as inhibitors of acetylcholinesterase, a target in Alzheimer's disease. researchgate.net Exploring such possibilities could open new therapeutic avenues.
Mechanistic Elucidation: Once a biological activity is identified, detailed mechanistic studies are crucial. This involves using techniques like molecular docking, cellular assays, and proteomics to understand precisely how the compound interacts with its target at a molecular level and the downstream effects of this interaction. nih.gov For example, if anti-inflammatory activity is observed, research should determine if it acts via inhibition of pathways like NF-κB, as seen with other 2-arylindoles. rsc.orgnih.gov
Development of Multi-functional Materials based on the Indole-Naphthalene Scaffold
Both indole and naphthalene are key components in materials science, known for their unique electronic and photophysical properties. The combination of these two aromatic systems in a single molecule creates a promising scaffold for the development of novel organic materials.
Potential applications and research challenges include:
Organic Electronics: The extended π-conjugated system of this compound suggests potential use in organic electronics. Derivatives could be explored as components of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic solar cells.
Fluorescent Probes and Sensors: Indole and naphthalene derivatives are often highly fluorescent. This property could be exploited to develop sensitive and selective fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.
Conducting Polymers: The indole nucleus can be polymerized to form conducting polymers. Incorporating the naphthalene moiety could tune the electronic properties, such as the band gap and conductivity, of the resulting materials. A significant research challenge will be to develop controlled polymerization methods for this specific scaffold.
Bridging Theoretical Predictions with Experimental Validation in Structure-Property Relationships
A robust understanding of the relationship between the molecular structure of this compound and its macroscopic properties is fundamental to unlocking its potential. This requires a synergistic approach that combines theoretical modeling with empirical validation.
Key aspects of this integrated approach include:
Computational Modeling: Using quantum chemical methods like Density Functional Theory (DFT), researchers can predict the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic characteristics. researchgate.net This provides a foundational understanding of its intrinsic behavior.
Experimental Characterization: The theoretical predictions must be rigorously tested through experimental methods. X-ray crystallography can determine the precise solid-state structure, while various spectroscopic techniques (NMR, UV-Vis, Fluorescence) can validate the predicted electronic and photophysical properties. nih.govmdpi.com
Iterative Refinement: Discrepancies between theoretical predictions and experimental results can lead to refinements in the computational models, improving their predictive power. This iterative cycle of prediction, synthesis, and validation is crucial for rationally designing new derivatives with tailored properties, whether for therapeutic or material science applications. nih.gov For example, understanding how substituents on the phenyl or naphthalene rings alter the dihedral angle relative to the indole plane can inform the design of molecules with specific biological conformations or material packing arrangements.
Q & A
Basic: What are the standard synthetic routes for 1-Naphthalen-1-yl-2-phenyl-1H-indole?
Methodological Answer:
The synthesis typically involves coupling indole derivatives with naphthalene and phenyl groups via Friedel-Crafts acylation or nucleophilic substitution. For example, in analogous compounds, 1-naphthoylacetyl chloride is reacted with indole precursors under controlled conditions (e.g., LiAlH4/AlCl3 for reduction or acyl chloride activation) . Purification often employs flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate products, with yields ranging from 16% to 90% depending on substituents . Key steps include optimizing reaction time, solvent polarity, and temperature to minimize side reactions.
Advanced: How can reaction parameters be systematically optimized to improve synthetic yields?
Methodological Answer:
A factorial design approach is recommended to evaluate variables such as:
- Catalysts : AlCl3 or BF3·OEt2 for Lewis acid-mediated reactions .
- Solvents : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution, while non-polar solvents improve stability of reactive intermediates .
- Temperature : Lower temperatures (0–25°C) reduce decomposition, while higher temperatures (60–80°C) accelerate coupling steps .
Table 1: Yield Optimization in Analogous Syntheses
| Compound | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Derivative 25 | AlCl3 | DCM | 25 | 16 | |
| Derivative 26 | LiAlH4 | THF | 0 | 90 | |
| Compound 3o | None | EtOAc | Reflux | 71 |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight (e.g., C19H16N requires m/z 258.1277) .
- HPLC : Assesses purity (>99% achievable via gradient elution) .
Advanced: How can computational methods resolve contradictions in experimental spectral data?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify misassignments (e.g., distinguishing naphthyl vs. phenyl ring protons) .
- TD-DFT : Correlates UV-Vis absorption maxima (e.g., 290–320 nm) with electronic transitions, resolving discrepancies in conjugation effects .
Basic: What biological activity assays are relevant for this compound?
Methodological Answer:
- Receptor Binding : Screen for cannabinoid receptor affinity using radioligand displacement assays (e.g., [3H]CP-55,940) .
- Antimicrobial Testing : Employ microdilution assays against Gram-positive/negative bacteria to evaluate MIC values .
Advanced: How do substituent modifications influence pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups : Fluorine or chloro substituents enhance receptor binding via σ-hole interactions, as seen in JWH-203 derivatives .
- Morpholinoethyl Side Chains : Improve solubility and pharmacokinetics, as demonstrated in cannabinoid receptor agonists .
Table 2: Substituent Effects on Bioactivity
| Substituent | Receptor Affinity (Ki, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 5-Methoxy | 12.3 ± 1.2 | 0.05 | |
| 4-Fluorophenyl | 8.9 ± 0.8 | 0.12 |
Basic: What crystallographic methods are used for structural validation?
Methodological Answer:
- SHELX Suite : Refine single-crystal X-ray data to determine bond lengths/angles. SHELXL is preferred for high-resolution data, while SHELXD solves phases via dual-space methods .
Advanced: How to address challenges in crystallizing this compound derivatives?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
- Low Resolution : Employ charge-flipping algorithms in SHELXD for phase retrieval .
Basic: What safety protocols apply during synthesis?
Methodological Answer:
- Handling Naphthalene Derivatives : Use fume hoods to avoid inhalation toxicity (linked to hepatic/renal effects in mammals) .
- Waste Disposal : Neutralize AlCl3 with aqueous NaHCO3 before disposal .
Advanced: How to design structure-activity relationship (SAR) studies for indole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
